

Spectroscopic analysis of Disodium (tetrapropenyl)succinate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium (tetrapropenyl)succinate*

Cat. No.: *B15179423*

[Get Quote](#)

Spectroscopic Analysis of Disodium (tetrapropenyl)succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Disodium (tetrapropenyl)succinate**. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies. It serves as a practical resource for the characterization and quality control of **Disodium (tetrapropenyl)succinate** in a research and development setting.

Introduction

Disodium (tetrapropenyl)succinate (CAS No. 94086-60-9) is a salt of a dicarboxylic acid with a molecular formula of $C_{16}H_{20}Na_2O_4$ and a molecular weight of 322.31 g/mol. [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure, featuring a succinate backbone with four propenyl substituents, suggests its potential use as a surfactant or an intermediate in chemical synthesis. [\[4\]](#)[\[5\]](#) Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its structure. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Disodium (tetrapropenyl)succinate**. These predictions are derived from the analysis of similar structures, such as disodium succinate and various alkenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 5.5 - 6.0	m	8H	-CH=CH- (vinyl protons)
~ 1.6 - 1.8	d	12H	CH ₃ -CH= (methyl protons)

Solvent: D₂O

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 180 - 185	C=O (carboxylate)
~ 125 - 135	-CH=CH- (vinyl carbons)
~ 60 - 65	C-(C=O) (quaternary carbon)
~ 18 - 22	CH ₃ -

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3020 - 3080	Medium	=C-H stretch
~ 2910 - 2980	Medium	C-H stretch (methyl)
~ 1640 - 1680	Medium to Weak	C=C stretch
~ 1550 - 1610	Strong	Asymmetric C=O stretch (carboxylate)
~ 1400 - 1450	Strong	Symmetric C=O stretch (carboxylate)
~ 960 - 980	Strong	=C-H bend (trans)

Mass Spectrometry (MS)

For the analysis of the corresponding free acid, 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioic acid (C₁₆H₂₂O₄, Exact Mass: 278.1518), the following ions would be expected in a high-resolution mass spectrum.

Table 4: Predicted High-Resolution Mass Spectrometry Data (for the corresponding acid)

Adduct	m/z
[M+H] ⁺	279.1591
[M+Na] ⁺	301.1410
[M-H] ⁻	277.1445
[M+HCOO] ⁻	323.1500

Data predicted for the free acid form.[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Disodium (tetrapropenyl)succinate**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Materials:

- **Disodium (tetrapropenyl)succinate** sample
- Deuterium oxide (D_2O)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Protocol:

- Weigh approximately 10-20 mg of the sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of D_2O in a small vial.
- Gently vortex the vial to ensure complete dissolution.
- If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.^[7]
- Carefully place the NMR tube into the spectrometer's spinner turbine.
- Acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the acquired data (Fourier transform, phase correction, and baseline correction).
- Reference the spectra. For D_2O , the residual HDO peak can be used as a reference for the ^1H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **Disodium (tetrapropenyl)succinate** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Ethanol or acetone for cleaning

Protocol:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone and allowing it to dry completely.
- Record a background spectrum.
- Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum, including baseline correction and peak picking.

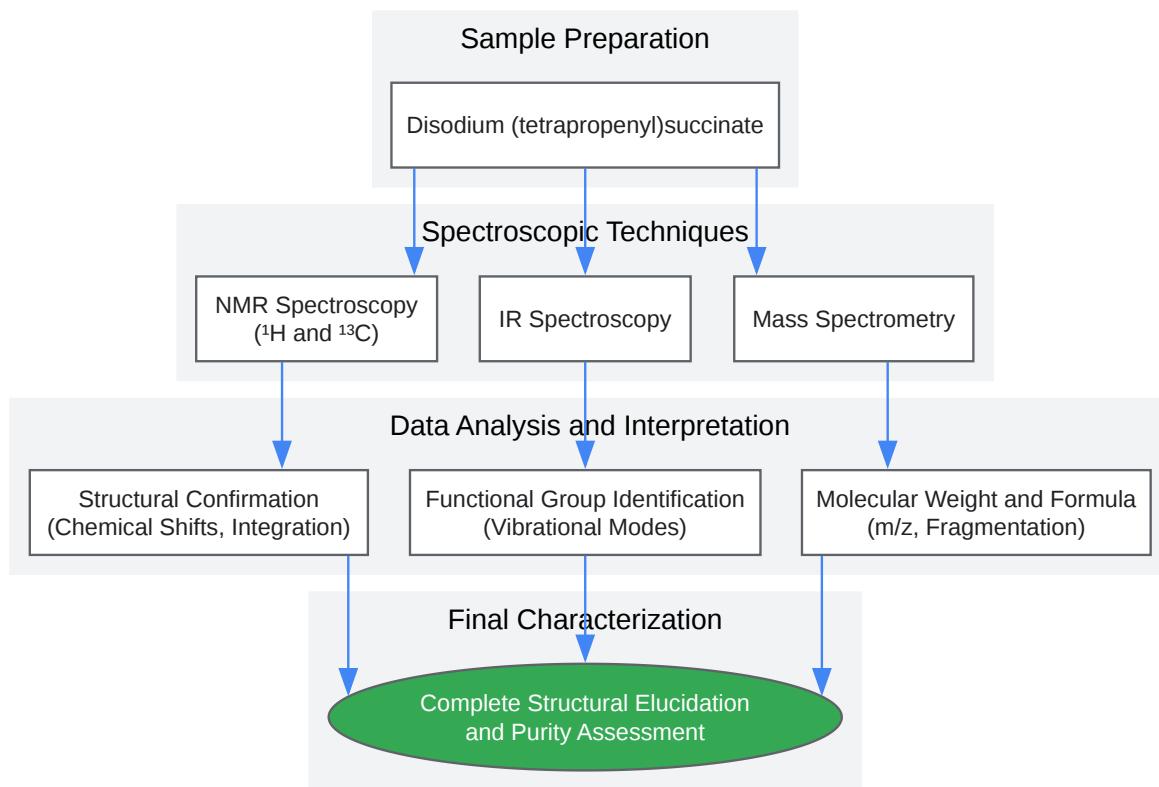
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the corresponding free acid.

Materials:

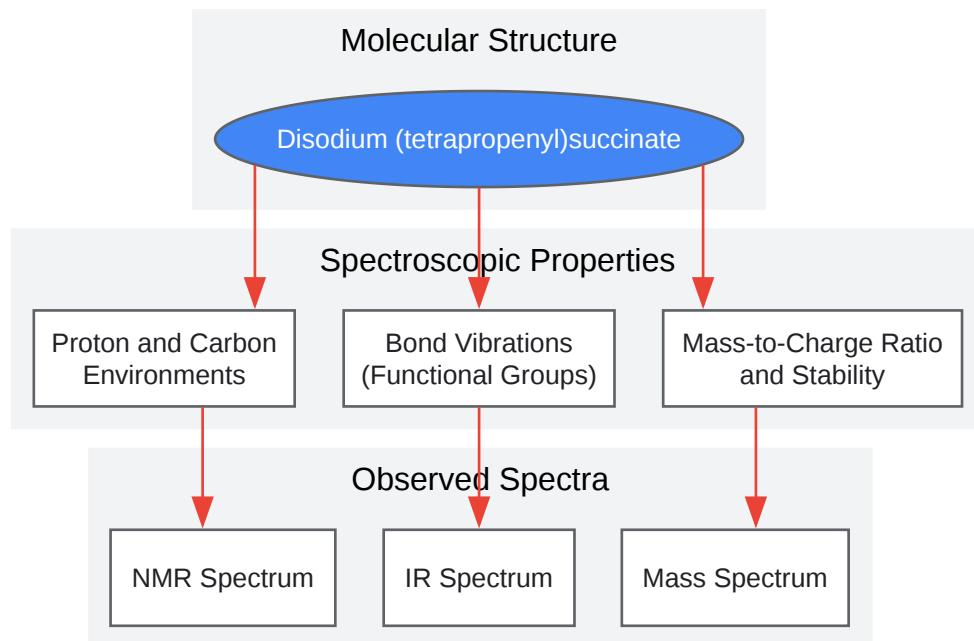
- **Disodium (tetrapropenyl)succinate** sample

- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Syringe filters (0.22 µm)
- Autosampler vials


Protocol:

- To analyze the free acid, dissolve a small amount of the sample in a solution of 0.1% formic acid in water/methanol. The acid will protonate the carboxylate groups.
- The presence of sodium salts can suppress ionization; therefore, sample dilution or desalting using techniques like solid-phase extraction may be necessary for optimal results.[\[8\]](#)[\[9\]](#)
- Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).
- Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
- Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Acquire spectra in both positive and negative ion modes to observe different adducts.
- Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.[\[10\]](#)

Logical and Experimental Workflows


The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Overall workflow for the spectroscopic analysis.

Logical Relationship of Spectroscopic Data

[Click to download full resolution via product page](#)

Caption: Relationship between structure and spectral data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disodium tetrapropenyl succinate | C16H20Na2O4 | CID 18000679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. incibeauty.com [incibeauty.com]
- 6. PubChemLite - Disodium (tetrapropenyl)succinate (C16H22O4) [pubchemlite.lcsb.uni.lu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 9. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 10. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic analysis of Disodium (tetrapropenyl)succinate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15179423#spectroscopic-analysis-of-disodium-tetrapropenyl-succinate-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com